tert-Butyl (5-aminopentyl)carbamate hydrochloride
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Overview
Description
“tert-Butyl (5-aminopentyl)carbamate hydrochloride” is an alkane chain with terminal amine and Boc-protected amino groups . It can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Synthesis Analysis
The compound can be synthesized using PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The molecular formula of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is C10H23ClN2O2 . The compound is an alkane chain with terminal amine and Boc-protected amino groups .Chemical Reactions Analysis
The amine group in “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is 238.75 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 7 . The exact mass is 238.1448057 g/mol, and the monoisotopic mass is 238.1448057 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 15 .Scientific Research Applications
Chemical Interactions and Stability
Rate-Limiting Step in Decarbamoylation
Research highlights the carbamoylation process of acetylcholinesterase inhibitors, noting the significant impact of the size of alkyl substituents on the carbamoyl group on decarbamoylation rates. This study underscores the chemical stability and reactivity of carbamate compounds, which could be relevant for designing inhibitors with tailored breakdown speeds (Rosenberry & Cheung, 2019).
Environmental Impact and Degradation
Environmental Fate of Methyl Tert-Butyl Ether
Although directly concerning methyl tert-butyl ether (MTBE), this study provides insights into the environmental behavior of tert-butyl compounds. It discusses decomposition methods and potential environmental impacts, relevant for understanding similar tert-butyl-based compounds' behavior (Hsieh et al., 2011).
Bioseparation Processes
Three-Phase Partitioning (TPP)
This review outlines the fundamentals and applications of TPP, a nonchromatographic bioseparation technology. It includes discussions on separating and purifying proteins, enzymes, and other organic compounds. The tert-butyl group's solubility and phase separation properties might be extrapolated to understand tert-Butyl (5-aminopentyl)carbamate hydrochloride's behavior in such processes (Yan et al., 2018).
Future Directions
properties
IUPAC Name |
tert-butyl N-(5-aminopentyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGACMARYMMZIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-aminopentyl)carbamate hydrochloride |
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